molecular formula C25H18N4O6 B2977380 7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(2-methoxybenzyl)quinazoline-2,4(1H,3H)-dione CAS No. 1358615-26-5

7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(2-methoxybenzyl)quinazoline-2,4(1H,3H)-dione

Numéro de catalogue B2977380
Numéro CAS: 1358615-26-5
Poids moléculaire: 470.441
Clé InChI: GUOWDOGVKBVSDG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound contains several interesting substructures such as 1,3-benzodioxol (also known as methylenedioxyphenyl), oxadiazole, and quinazolinedione. These substructures are often found in bioactive compounds .

Applications De Recherche Scientifique

Synthesis and Characterization of Novel Bioactive Compounds

  • Antitumor Activity : Compounds containing the 1,2,4-oxadiazole ring have been synthesized and characterized for their potential antitumor activities. For example, novel bioactive 1,2,4-oxadiazole natural product analogs have been tested against a panel of 11 cell lines in vitro, showing potent antitumor activity in some cases (Maftei et al., 2013).

Heterocyclic Compounds Synthesis

  • Nucleosides and Quinazoline Derivatives : Research into the synthesis and properties of quinazoline N-1-ribosides has contributed to the understanding of these compounds' chemical behaviors and potential applications (Dunkel & Pfleiderer, 1991).

  • Imidazoquinazolinones : Studies on the reaction of 3-aminoquinoline-2,4-diones with isothiocyanic acid have led to novel pathways for synthesizing thioxo derivatives of imidazo[1,5-c]quinazolin-5-ones, indicating potential in creating diverse heterocyclic compounds (Mrkvička et al., 2010).

Catalytic Synthesis of Heterocycles

  • Catalyzed Multicomponent Reactions : L-proline-catalyzed reactions have facilitated the synthesis of complex heterocyclic compounds, such as 2H-benzo[g]pyrazolo[3,4-b]quinoline-5,10(4H,11H)-dione derivatives, demonstrating the potential for efficient synthesis of novel heterocyclic structures with therapeutic applications (Karamthulla et al., 2014).

Mécanisme D'action

The mechanism of action would depend on the specific biological target of this compound. Compounds containing these substructures often have bioactive properties .

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of the 1,2,4-oxadiazole ring, followed by the synthesis of the quinazoline ring and the benzodioxole ring. The final step involves the coupling of the three rings to form the target compound.", "Starting Materials": [ "2-nitrobenzaldehyde", "2-methoxybenzylamine", "2-chloroacetyl chloride", "hydrazine hydrate", "3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazole", "3-amino-2-methoxybenzoic acid", "phosphorus oxychloride", "sodium hydroxide", "acetic anhydride", "sodium acetate", "acetic acid", "sodium nitrite", "sulfuric acid", "sodium carbonate", "ethanol" ], "Reaction": [ "Step 1: Synthesis of 3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazole", "a. Dissolve 2-nitrobenzaldehyde (1.0 g) and hydrazine hydrate (1.2 g) in ethanol (10 mL) and reflux for 2 hours.", "b. Cool the reaction mixture and filter the solid obtained.", "c. Dissolve the solid in acetic acid (10 mL) and add sodium acetate (1.0 g).", "d. Add acetic anhydride (1.0 mL) dropwise and reflux for 2 hours.", "e. Cool the reaction mixture and filter the solid obtained.", "f. Dissolve the solid in sodium hydroxide solution (10 mL) and add 2-chloroacetyl chloride (1.0 g).", "g. Reflux for 2 hours and cool the reaction mixture.", "h. Filter the solid obtained and wash with water.", "i. Dry the solid to obtain 3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazole.", "Step 2: Synthesis of 3-(2-methoxybenzyl)quinazoline-2,4(1H,3H)-dione", "a. Dissolve 3-amino-2-methoxybenzoic acid (1.0 g) in phosphorus oxychloride (10 mL) and reflux for 2 hours.", "b. Cool the reaction mixture and add sulfuric acid (10 mL).", "c. Add sodium nitrite (0.5 g) and cool the reaction mixture.", "d. Add a solution of 3-amino-2-methoxybenzoic acid (1.0 g) in sodium hydroxide solution (10 mL) dropwise and stir for 2 hours.", "e. Filter the solid obtained and wash with water.", "f. Dry the solid to obtain 3-(2-methoxybenzyl)quinazoline-2,4(1H,3H)-dione.", "Step 3: Coupling of the three rings", "a. Dissolve 3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazole (0.5 g) and 3-(2-methoxybenzyl)quinazoline-2,4(1H,3H)-dione (0.5 g) in ethanol (10 mL).", "b. Add sodium carbonate (0.5 g) and reflux for 2 hours.", "c. Cool the reaction mixture and filter the solid obtained.", "d. Wash the solid with water and dry to obtain the target compound, 7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(2-methoxybenzyl)quinazoline-2,4(1H,3H)-dione." ] }

Numéro CAS

1358615-26-5

Nom du produit

7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(2-methoxybenzyl)quinazoline-2,4(1H,3H)-dione

Formule moléculaire

C25H18N4O6

Poids moléculaire

470.441

Nom IUPAC

7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-[(2-methoxyphenyl)methyl]-1H-quinazoline-2,4-dione

InChI

InChI=1S/C25H18N4O6/c1-32-19-5-3-2-4-16(19)12-29-24(30)17-8-6-15(10-18(17)26-25(29)31)23-27-22(28-35-23)14-7-9-20-21(11-14)34-13-33-20/h2-11H,12-13H2,1H3,(H,26,31)

Clé InChI

GUOWDOGVKBVSDG-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1CN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC6=C(C=C5)OCO6)NC2=O

Solubilité

not available

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.